molecular formula C7H11NO4 B13891456 1,4-Piperidinedicarboxylic acid

1,4-Piperidinedicarboxylic acid

Cat. No.: B13891456
M. Wt: 173.17 g/mol
InChI Key: IIKFXOLJMNWWCH-UHFFFAOYSA-N
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Description

1,4-Piperidinedicarboxylic acid is a bicyclic organic compound featuring a piperidine ring substituted with two carboxylic acid groups at the 1- and 4-positions. Its derivatives are widely utilized as intermediates in pharmaceutical synthesis and organic chemistry due to their structural versatility. For example, orthogonally protected derivatives, such as 1-tert-butyloxycarbonyl (Boc)-4-((9-fluorenylmethyloxy)carbonyl)amino-piperidine-4-carboxylic acid, are synthesized for selective functionalization in peptide-mimetic drug development . The compound’s reactivity is influenced by the spatial arrangement of its carboxylic acid groups, enabling applications in crosslinking, coordination chemistry, and as chiral building blocks in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Piperidinedicarboxylic acid can be synthesized through several methods. One common approach involves the reaction of piperidine with carbon dioxide under high pressure and temperature conditions. Another method includes the use of protective groups such as tert-butoxycarbonyl (Boc) to protect the amino function in the molecule from unwanted reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, hydrolysis, and purification through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Piperidinedicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, piperidine carboxylates, and other derivatives that are useful intermediates in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of 1,4-Piperidinedicarboxylic acid involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Variations

1,4-Piperidinedicarboxylic acid derivatives are distinguished by substituents on the piperidine ring or esterification of the carboxylic acid groups. Key examples include:

Compound Name CAS Number Molecular Formula Molecular Weight Key Features Applications
1-tert-Butyl 4-methyl piperidine-1,4-dicarboxylate 189321-63-9 C₁₃H₂₁NO₄ 259.31 Methyl ester at C4; Boc protection at N1 Intermediate for lipophilic drug candidates
1-Boc-4-allyl-4-piperidinecarboxylic acid 426842-70-8 C₁₅H₂₃NO₄ 281.35 Allyl substituent at C4; Boc protection at N1 Cross-coupling reactions
1-Benzyl 4-methyl piperidine-1,4-dicarboxylate 138163-07-2 C₁₅H₁₉NO₄ 277.32 Benzyl ester at N1; methyl ester at C4 Peptide synthesis (Cbz protection)
1-tert-Butyl 4-(2-bromophenyl)piperidine-1,4-dicarboxylate - C₁₈H₂₂BrNO₄ 384.27 Bromophenyl substituent at C4; Boc protection at N1 Suzuki-Miyaura coupling
1-tert-Butyl 4-(phenylmethyl) ester 177990-33-9 C₁₈H₂₃NO₄ 317.38 Benzyl ester at C4; Boc protection at N1 Drug delivery systems (enhanced lipophilicity)

Physicochemical Properties

  • Lipophilicity : Boc- and benzyl-protected derivatives (e.g., CAS 177990-33-9) exhibit higher logP values compared to unmodified dicarboxylic acid, enhancing membrane permeability in drug candidates .
  • Thermal Stability : Esters like 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate (CAS 189321-63-9) are stable under acidic conditions, making them suitable for high-temperature reactions .

Biological Activity

1,4-Piperidinedicarboxylic acid (PDCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of PDCA, including its antimicrobial properties, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of two carboxylic acid groups attached to a piperidine ring. Its molecular formula is C7_7H11_{11}N1_{1}O4_{4} with a molecular weight of 171.17 g/mol. The compound exhibits both hydrophilic and lipophilic properties due to the presence of the piperidine ring and carboxyl groups, which influence its interaction with biological systems.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of PDCA and its derivatives. For instance, organotin(IV) complexes derived from PDCA have shown potent antimicrobial activities against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) of these complexes indicate their effectiveness in inhibiting microbial growth.

Microbial Strain MIC (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli16Highly effective
Candida albicans64Moderate activity

The complexes exhibited higher hemolytic activity compared to free PDCA, indicating that while they are effective antimicrobials, they may also pose risks to red blood cells at certain concentrations .

Neuroprotective Effects

The neuroprotective potential of PDCA derivatives has been explored through various studies. One study utilized density functional theory (DFT) techniques to analyze the molecular structure and reactivity of 1-acetyl-4-piperidinecarboxylic acid, a derivative of PDCA. The findings suggest that these derivatives possess significant neuroprotective activity, potentially through mechanisms involving antioxidant properties and modulation of neurotransmitter systems .

Key Findings:

  • Mechanism: The neuroprotective effects may be attributed to the ability to scavenge free radicals and inhibit oxidative stress.
  • In Vivo Studies: Animal models have demonstrated that PDCA derivatives can improve cognitive function and reduce neuronal damage in conditions such as ischemia.

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis has been conducted on various piperidine derivatives, including PDCA. This analysis helps identify specific structural features that enhance biological activity:

  • Substituents on the Piperidine Ring: Modifications at different positions on the piperidine ring can significantly alter potency and selectivity for biological targets.
  • Carboxylic Acid Groups: The presence and positioning of carboxylic acid groups are crucial for maintaining solubility and enhancing interaction with target proteins.

Case Studies

  • Antiviral Activity: A study reported that certain piperidine derivatives inhibited the main protease (Mpro_{pro}) of SARS-CoV-2. Although PDCA itself was not directly tested against this virus, its structural analogs exhibited promising results, warranting further investigation into their potential as antiviral agents .
  • Drug Development: Research into PDCA has led to the development of novel compounds aimed at treating neurological disorders. These compounds leverage the neuroprotective properties observed in preclinical models, highlighting their potential for therapeutic applications in diseases such as Alzheimer's and Parkinson's .

Q & A

Q. What safety protocols should be followed when handling 1,4-Piperidinedicarboxylic acid in laboratory settings?

Basic
this compound requires stringent safety measures due to its potential hazards. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use respiratory protection (e.g., N95 masks) if aerosolization is possible .
  • Ventilation: Conduct experiments in fume hoods or well-ventilated areas to minimize inhalation risks .
  • Emergency Procedures:
    • For eye exposure: Rinse immediately with water for ≥15 minutes and seek medical attention .
    • For skin contact: Wash thoroughly with soap and water; remove contaminated clothing .
  • Storage: Store in airtight containers away from strong acids/bases and oxidizing agents to prevent reactivity .

Q. What synthetic routes are commonly employed for the preparation of this compound derivatives?

Basic
Derivatization typically involves esterification or protection of carboxyl groups. Common methods include:

Method Conditions Example Derivatives Reference
Esterification Reflux with methanol/H₂SO₄Methyl or benzyl esters
tert-Butyl Protection Boc anhydride, DMAP catalyst, THF1-(tert-Butyl) 4-methyl ester derivatives
Amide Formation Coupling agents (EDC/HOBt), DCM solventPeptide conjugates

Key Considerations:

  • Stereochemical control (e.g., cis/trans isomers) requires chiral catalysts or chromatography .
  • Monitor reaction progress via TLC or HPLC to ensure purity ≥95% .

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Advanced
Discrepancies in data (e.g., melting points, solubility) arise from purity, measurement techniques, or environmental conditions. Mitigation strategies:

Cross-Validation:

  • Compare data from peer-reviewed journals, government databases (e.g., EPA reports), and validated commercial sources .
  • Replicate experiments under standardized conditions (e.g., controlled humidity, solvent grade).

Analytical Rigor:

  • Use differential scanning calorimetry (DSC) for precise melting point determination.
  • Validate solubility via gravimetric analysis in polar (water) vs. non-polar solvents (DMSO) .

Computational Verification:

  • Predict properties using tools like ACD/Labs Percepta or Gaussian DFT calculations .

Q. What role does this compound play in metal-organic framework (MOF) design?

Advanced
As a dicarboxylic acid linker, it facilitates MOF assembly via coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Optimization strategies include:

  • Linker Geometry: Adjust substituents (e.g., methyl groups) to tune pore size and stability .
  • Solvent Selection: Use dimethylformamide (DMF) or water for controlled crystallization .
  • Post-Synthetic Modification: Functionalize the piperidine ring with amines or halides to enhance gas adsorption (e.g., CO₂ capture) .

Example MOF Applications:

  • Catalysis (acid-base sites for ester hydrolysis).
  • Drug delivery (pH-responsive release via carboxylate protonation) .

Q. How can computational modeling predict the reactivity of this compound in novel reactions?

Advanced
Computational tools bridge experimental gaps by:

Reactivity Prediction:

  • Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

Mechanistic Insights:

  • Molecular dynamics (MD) simulations model solvent effects on reaction pathways (e.g., aqueous vs. organic media) .

Thermodynamic Stability:

  • Gibbs free energy (ΔG) calculations predict equilibrium conditions for esterification/decarboxylation .

Validation: Correlate computational results with experimental NMR/X-ray data to refine models .

Q. What analytical techniques confirm the structural integrity of this compound?

Basic

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR identifies proton environments and carboxylate groups (δ ~170-175 ppm for COOH) .
  • Infrared Spectroscopy (IR):
    • Peaks at ~2500-3500 cm⁻¹ (O-H stretch) and ~1700 cm⁻¹ (C=O stretch) confirm acid functionality .
  • X-Ray Crystallography:
    • Resolves stereochemistry and crystal packing, critical for MOF applications .

Quality Control: Pair with elemental analysis (C/H/N) to verify purity ≥98% .

Properties

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

piperidine-1,4-dicarboxylic acid

InChI

InChI=1S/C7H11NO4/c9-6(10)5-1-3-8(4-2-5)7(11)12/h5H,1-4H2,(H,9,10)(H,11,12)

InChI Key

IIKFXOLJMNWWCH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)O

Origin of Product

United States

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